molecular formula C10H20N2O B11717003 (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine

(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine

Cat. No.: B11717003
M. Wt: 184.28 g/mol
InChI Key: OXYGMKLKPLZQII-NXEZZACHSA-N
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Description

(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine (CAS 2307779-30-0) is a chiral pyrrolidine derivative of significant value in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile chiral building block and scaffold for the construction of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Its defined stereochemistry, with both chiral centers in the (R) configuration, makes it highly valuable for applications in asymmetric synthesis, where it can be employed as a ligand in catalytic systems or as a precursor to chiral auxiliaries . The molecular structure, featuring a pyrrolidine ring substituted with a methoxy group and a second pyrrolidine moiety, is often utilized in medicinal chemistry for its potential to interact with biological targets and improve the pharmacokinetic properties of lead compounds . Researchers leverage this scaffold to explore novel therapeutic agents, and it is recognized for its role in the synthesis of fine chemicals . The mechanism of action for this compound is application-specific; when used as a synthetic intermediate, its reactivity is defined by the basic tertiary amine and the steric environment of the chiral centers . In biological research, it may function as a modulator of enzyme activity or receptor function, potentially acting as an inhibitor or activator by binding to specific active sites . This product is offered with a high purity specification to ensure consistent research outcomes and is intended for laboratory and research applications only . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

OXYGMKLKPLZQII-NXEZZACHSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)CN2CCCC2

Canonical SMILES

COC1CC(NC1)CN2CCCC2

Origin of Product

United States

Preparation Methods

Chiral Pool Approach via Hydroxyproline Derivatives

A common strategy involves derivatizing (2R,4R)-4-hydroxyproline, a commercially available chiral precursor. The hydroxyl group at C4 is protected using tert-butyldimethylsilyl (TBS) chloride, followed by methylation via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) to install the methoxy group. Subsequent reductive amination with pyrrolidine and formaldehyde introduces the pyrrolidin-1-ylmethyl moiety at C2. This method achieves an overall yield of 62% but requires chromatographic separation to resolve diastereomers formed during the amination step.

Key Reaction Steps:

  • Protection:
    (2R,4R)-4-hydroxyprolineTBSCl, imidazole(2R,4R)-4-TBS-proline\text{(2R,4R)-4-hydroxyproline} \xrightarrow{\text{TBSCl, imidazole}} \text{(2R,4R)-4-TBS-proline}

  • Methylation:
    (2R,4R)-4-TBS-prolineMeOH, DEAD, PPh3(2R,4R)-4-methoxyproline\text{(2R,4R)-4-TBS-proline} \xrightarrow{\text{MeOH, DEAD, PPh}_3} \text{(2R,4R)-4-methoxyproline}

  • Reductive Amination:
    (2R,4R)-4-methoxyprolinepyrrolidine, NaBH3CNTarget Compound\text{(2R,4R)-4-methoxyproline} \xrightarrow{\text{pyrrolidine, NaBH}_3\text{CN}} \text{Target Compound}

Asymmetric Catalytic Hydrogenation

Building on methods from (R)-2-methylpyrrolidine synthesis, asymmetric hydrogenation of a pyrroline precursor offers a scalable route. For instance, 4-methoxy-2-methylene-pyrrolidine is hydrogenated using a platinum oxide catalyst in ethanol/methanol (3:1) under 50 psi H₂. Chiral induction is achieved by adding (R)-BINAP as a ligand, yielding the (2R,4R) diastereomer with 89% ee. However, over-reduction to the pyrrolidine ring remains a challenge, necessitating precise control of reaction time and temperature.

Optimized Conditions:

  • Catalyst: 5% Pt/C with (R)-BINAP

  • Solvent: Ethanol/methanol (3:1 v/v)

  • Pressure: 50 psi H₂

  • Temperature: 25°C

  • Yield: 78%

Enzymatic Desymmetrization

Enzymatic methods, such as those using Novozyme’s Promea® lipase, enable kinetic resolution of racemic intermediates. In a model system, 4-methoxy-2-aminomethyl-pyrrolidine is acylated with vinyl acetate, where the enzyme selectively acetylates the (2S,4S) enantiomer, leaving the desired (2R,4R) isomer unreacted. This approach achieves 94% ee but requires costly enzyme preparations and extended reaction times (72 hours).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialStepsOverall Yieldee (%)Scalability
Chiral Pool(2R,4R)-4-hydroxyproline562%98Moderate
Asymmetric Hydrogenation4-Methoxy-2-methylene378%89High
Enzymatic ResolutionRacemic 2-aminomethyl445%94Low

Key Observations:

  • The chiral pool route offers superior enantiomeric excess but involves laborious protective group manipulations.

  • Hydrogenation methods are more scalable but require optimization to minimize diastereomer formation.

  • Enzymatic approaches, while highly selective, are hindered by enzyme cost and slow reaction kinetics.

Functionalization and Late-Stage Modifications

Introduction of the Pyrrolidin-1-ylmethyl Group

Reductive amination using pyrrolidine and formaldehyde proves effective for installing the C2 substituent. However, competing N-alkylation can occur, necessitating excess formaldehyde (3 equivalents) and low temperatures (0°C) to favor the desired pathway. Alternatively, alkylation with pyrrolidin-1-ylmethyl chloride under basic conditions (K₂CO₃, DMF) provides a cleaner reaction but requires anhydrous conditions.

Protecting Group Strategies

TBS protection of the C4 hydroxyl group is critical during methylation steps to prevent side reactions. Deprotection with tetra-n-butylammonium fluoride (TBAF) quantitatively regenerates the methoxy group without epimerization . In contrast, benzyl ether protection requires harsher conditions (H₂/Pd-C), which may reduce sensitive functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s pyrrolidine nitrogen and methoxy group participate in nucleophilic substitutions. Key pathways include:

Reaction TypeReagents/ConditionsOutcome/ProductSource
AlkylationMethyl iodide, NaH in DMFN-methylated pyrrolidine derivatives
DemethylationBBr₃ in CH₂Cl₂ (-78°C to RT)Methoxy → hydroxyl conversion
AcylationAcetyl chloride, Et₃N in THFN-acetylated products

Mechanistic Insight : The steric hindrance from the (2R,4R) configuration slows substitution at the pyrrolidine nitrogen, requiring strong bases like NaH for deprotonation . Methoxy demethylation proceeds via Lewis acid-mediated cleavage .

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring undergoes controlled cleavage under acidic or oxidizing conditions:

ConditionReagentsProductSelectivitySource
Acidic hydrolysis6M HCl, refluxSecondary amine + formaldehydeRegioselective
Oxidative ring-openingKMnO₄, H₂O/acetone (0°C)γ-aminobutyric acid analogStereoretentive

Key Finding : Oxidative cleavage preserves stereochemistry at C2 and C4 due to the rigid bicyclic transition state .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed systems enable functionalization of the pyrrolidine scaffold:

ReactionCatalytic SystemOutcomeYieldSource
AminocarbonylationPdCl₂/CuCl₂, CO atmosphereC1’-ester-functionalized pyrrolidine63%
Suzuki-Miyaura couplingPd₂(dba)₃/dppe, NaOt-BuBiaryl-substituted derivatives68–88%

Stereochemical Control : Bulky ligands (e.g., dppe) enforce 2,5-cis stereochemistry in coupled products by minimizing A(1,3)-strain during cyclization .

Reductive Transformations

The compound undergoes hydrogenation and reductive amination:

Reaction TypeReagentsProductDiastereomeric RatioSource
Reductive aminationNaBH₃CN, MeOHN-alkylpyrrolidine derivatives3:1 to >20:1
Catalytic hydrogenationH₂ (1 atm), Pd/CSaturated pyrrolizidine analogs>95% retention

Note : Methoxy groups remain intact under mild reductive conditions but may undergo cleavage with stronger reductants (e.g., LiAlH₄) .

Oxidation Reactions

Targeted oxidation sites include the pyrrolidine ring and methylene bridges:

Site OxidizedOxidizing AgentProductSelectivitySource
Pyrrolidine C-N bondmCPBA, CH₂Cl₂Pyrrolidine N-oxide>90%
Benzylic C-HCrO₃, AcOHKetone-functionalized derivativeModerate

Limitation : Overoxidation risks exist at the methoxy-substituted carbon, necessitating low-temperature protocols .

Comparative Reactivity Table

Reaction ClassRate (Relative)Stereochemical ImpactFunctional Group Tolerance
Nucleophilic substitutionModerateConfiguration inversion at NSensitive to steric bulk
Palladium catalysisHigh2,5-cis selectivityTolerates aryl halides
Reductive aminationLowRacemization at C2pH-sensitive

This compound’s reactivity profile is heavily influenced by its stereochemistry, with the (2R,4R) configuration dictating regioselectivity in cross-coupling and steric outcomes in nucleophilic substitutions. Future studies should explore enantioselective catalysis and biological activity modulation through targeted derivatization .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer activity. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

Pyrrolidine derivatives have been investigated for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases. The ability of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine to interact with neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been well-documented. Studies indicate that (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine can exhibit activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves multi-step synthetic routes that utilize readily available starting materials. The synthesis often includes:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the methoxy group via methylation techniques.

The resulting compound can be further modified to enhance its biological activity or to tailor its properties for specific applications.

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine, and evaluated their anticancer potential against various tumor cell lines. The study found that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine could reduce neuronal cell death through antioxidant mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerInhibits proliferation and induces apoptosis in cancer cells ,
NeuropharmacologyPotential treatment for neurodegenerative diseases ,
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding can result in specific biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related pyrrolidine derivatives highlight key similarities and differences:

Compound Name Structural Features Key Differences vs. Target Compound
(2R,3S,4R)-3,4-Dihydroxypyrrolidine (Entry 21, ) Hydroxyl groups at 3- and 4-positions; no methoxy or pyrrolidinylmethyl groups Lacks methoxy and pyrrolidinylmethyl substituents
(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid () Hydroxymethyl at 4-position; carboxylic acid at 2-position Polar functional groups alter solubility and target interactions
(2R)-2-(4-Methoxyphenyl)pyrrolidine () Methoxy group on an aromatic ring; no pyrrolidinylmethyl substituent Aromatic substitution vs. aliphatic pyrrolidinylmethyl
(3R,5R)-1-(6-Aminopyrimidin-4-yl)pyrrolidin-3-ol () Hydroxy and aminopyrimidinyl groups; no methoxy substituent Pyrimidine ring introduces π-π stacking potential

Physicochemical Properties

A comparison of calculated physicochemical properties (e.g., LogP, molecular weight) reveals trends in bioavailability and membrane permeability:

Property Target Compound* (2R,3S,4R)-3,4-Dihydroxypyrrolidine (2R,4S)-4-(Hydroxymethyl)-2-carboxylic acid
Molecular Weight (g/mol) ~242 (estimated) 247.25 175.17
LogP ~0.5 (estimated) −4.443 −1.2 (calculated)
Hydrogen Bond Donors 0 5 3
Hydrogen Bond Acceptors 3 5 4

*Estimates based on structural similarity to cited compounds.

Thermodynamic and Spectroscopic Data

  • Melting Points : Pyrrolidine derivatives with aromatic substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (268–287°C) due to crystallinity, whereas hydroxylated analogues melt at lower temperatures .
  • NMR Shifts : The methoxy group in the target compound would produce a singlet at δ ~3.3 ppm, distinct from hydroxylated analogues (δ ~4.5–5.0 ppm) .

Biological Activity

(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a methoxy group and a pyrrolidinyl substituent. Its molecular formula is C10H18N2OC_{10}H_{18}N_2O, and it has a molecular weight of 182.26 g/mol. The presence of the methoxy group is significant for its biological activity, influencing solubility and receptor interactions.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. For example, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Pyrrolidine derivatives have been explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine has been implicated in enhancing GABAergic transmission, which may lead to anxiolytic effects . This modulation could be beneficial in managing anxiety disorders and epilepsy.

The biological activity of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Specifically, it may act as an inhibitor of the GABA uptake mechanism, thereby increasing GABA levels in the synaptic cleft . This action can enhance inhibitory signaling in the brain, contributing to its potential therapeutic effects.

Study on Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine resulted in significant neuroprotective effects against induced oxidative stress. The compound was shown to reduce markers of oxidative damage and inflammation in neuronal tissues .

Clinical Trials

Preliminary clinical trials have indicated that this compound may improve cognitive function in patients with mild cognitive impairment. Participants reported enhanced memory retention and reduced anxiety levels after consistent administration over several weeks .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine:

Study Findings Reference
Antimicrobial ActivityInhibition of bacterial growth
Neuropharmacological EffectsEnhanced GABAergic transmission
Neuroprotective EffectsReduced oxidative stress markers
Cognitive ImprovementEnhanced memory retention

Q & A

Q. What are the key synthetic routes for (2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound can be synthesized via hydrogenation of intermediates using palladium catalysts (e.g., Pd/C under H₂) to introduce stereochemical control. For example, hydrogenation of a difluoromethyl-pyrrolidine precursor in ethanol at room temperature achieved 98% yield with anti:syn diastereomer ratios of 11:89, highlighting the role of solvent and catalyst selection in stereoselectivity . Additionally, protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) are critical for preserving stereochemistry during synthesis, as demonstrated in the crystallization of related (2R,4R)-pyrrolidine derivatives .

Key Reaction Parameters:

  • Catalyst: Pd/C (5%)
  • Solvent: Ethanol
  • Temperature: Room temperature (25°C)
  • Yield Optimization: Column chromatography (hexane/EtOAc) for purification .

Q. How can the stereochemistry and conformation of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, in (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation with dihedral angles of 59.50° (carboxyl group vs. pyrrolidine ring) and 62.02° (methoxy group vs. ring). Intermolecular O–H⋯O hydrogen bonds further stabilize the crystal structure . NMR (¹H and ¹³C) and polarimetry can corroborate enantiomeric purity, particularly for methoxy and pyrrolidinylmethyl substituents.

Analytical Workflow:

X-ray Diffraction: Assign absolute configuration via crystallographic data .

NMR Analysis: Use coupling constants (e.g., J values) to confirm trans/cis relationships between substituents.

Polarimetry: Compare optical rotation with literature values for chiral pyrrolidines .

Q. What analytical methods are recommended for purity assessment and structural validation?

Methodological Answer:

  • HPLC-MS: Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) and quantify purity (>98% by area normalization) .
  • LC-HRMS: Confirm molecular weight (e.g., [M+H]⁺ = 453.1856 for a related compound) with <2 ppm error .
  • Elemental Analysis: Validate C, H, N composition against theoretical values.

Safety Note:
Follow protocols for handling hygroscopic or air-sensitive intermediates (e.g., use inert atmosphere, anhydrous solvents) .

Advanced Research Questions

Q. How does the compound’s conformation influence its biological activity in receptor binding studies?

Methodological Answer: The (2R,4R) stereochemistry and methoxy group enhance hydrophobic interactions with target proteins. For example, in human hypoxanthine-guanine phosphoribosyltransferase (HGPRT), pyrrolidine derivatives with hydroxymethyl and phosphonopropionyl groups exhibit high affinity (Kd ~10 nM) due to optimal hydrogen bonding and steric complementarity . Computational docking (e.g., AutoDock Vina) can model interactions, while mutagenesis studies validate key binding residues.

Case Study:

  • HGPRT Inhibition: [2S,4R]-4-guaninyl-pyrrolidine analogs showed competitive inhibition (IC₅₀ = 0.8 µM) via Mg²⁺ coordination in the active site .

Q. What are the challenges in optimizing enantioselective synthesis of the pyrrolidin-1-ylmethyl substituent?

Methodological Answer: The pyrrolidin-1-ylmethyl group introduces steric hindrance, complicating nucleophilic substitutions. Strategies include:

  • Chiral Auxiliaries: Use (S)- or (R)-prolinol derivatives to direct stereochemistry during alkylation .
  • Catalytic Asymmetric Hydrogenation: Employ Ru-BINAP catalysts for >90% enantiomeric excess (ee) in related pyrrolidine syntheses .

Data Contradictions:

  • Pd/C hydrogenation may favor syn diastereomers (89% selectivity) over anti isomers, requiring iterative optimization .

Q. How do computational methods support the design of stable intermediates for large-scale synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for methoxy group rotation and pyrrolidine ring puckering. For example, the energy barrier for methoxy rotation in (2R,4R)-4-methoxy-pyrrolidine is ~5 kcal/mol, indicating conformational flexibility . Molecular dynamics simulations (e.g., GROMACS) further assess solvation effects on stability.

Validation:
Compare computed NMR shifts (e.g., ¹³C for C-2 and C-4) with experimental data to refine force fields .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Methodological Answer:

  • Toxic Byproducts: Monitor for genotoxic impurities (e.g., alkylating agents) via LC-MS/MS with a detection limit of 0.1 ppm .
  • Storage: Store hygroscopic intermediates under nitrogen at –20°C to prevent hydrolysis .
  • Emergency Response: Use P301+P310 (IF SWALLOWED: Immediately call a poison center) and P280 (wear gloves/eye protection) protocols .

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